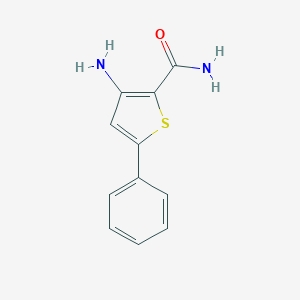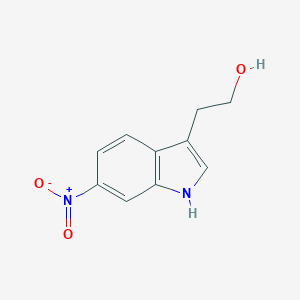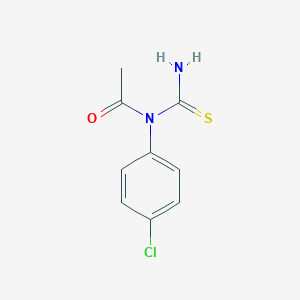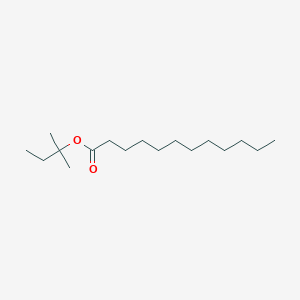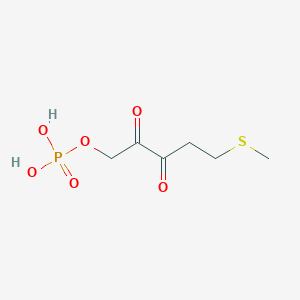
5-(甲硫基)-2,3-二氧戊基磷酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Methylthio)-2,3-dioxopentyl phosphate is an organic compound that features a phosphate group attached to a pentyl chain with a methylthio substituent and two keto groups
科学研究应用
5-(Methylthio)-2,3-dioxopentyl phosphate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in phosphorylation reactions.
Biology: The compound can be used to study enzyme-catalyzed phosphorylation and dephosphorylation processes.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylthio)-2,3-dioxopentyl phosphate typically involves the phosphorylation of a precursor molecule. One common method is the reaction of 5-(Methylthio)-2,3-dioxopentyl alcohol with a phosphorylating agent such as phosphorus oxychloride or phosphorus pentachloride in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods
In an industrial setting, the production of 5-(Methylthio)-2,3-dioxopentyl phosphate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
5-(Methylthio)-2,3-dioxopentyl phosphate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phosphate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Phosphoramidates, phosphoesters.
作用机制
The mechanism of action of 5-(Methylthio)-2,3-dioxopentyl phosphate involves its interaction with specific molecular targets, such as enzymes that catalyze phosphorylation and dephosphorylation reactions. The compound can act as a substrate or inhibitor, depending on the enzyme and the reaction conditions. The presence of the methylthio and keto groups can influence the compound’s binding affinity and reactivity.
相似化合物的比较
Similar Compounds
5-Methylthioadenosine: A related compound involved in methionine metabolism and polyamine synthesis.
5-Methylthio-2,3-dioxopentyl alcohol: A precursor in the synthesis of 5-(Methylthio)-2,3-dioxopentyl phosphate.
Uniqueness
5-(Methylthio)-2,3-dioxopentyl phosphate is unique due to its combination of a phosphate group with a methylthio substituent and two keto groups. This structural arrangement provides distinct chemical reactivity and potential for diverse applications in various scientific fields.
属性
CAS 编号 |
115974-73-7 |
|---|---|
分子式 |
C6H11O6PS |
分子量 |
242.19 g/mol |
IUPAC 名称 |
(5-methylsulfanyl-2,3-dioxopentyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H11O6PS/c1-14-3-2-5(7)6(8)4-12-13(9,10)11/h2-4H2,1H3,(H2,9,10,11) |
InChI 键 |
HKEAOVFNWRDVAJ-UHFFFAOYSA-N |
SMILES |
CSCCC(=O)C(=O)COP(=O)(O)O |
规范 SMILES |
CSCCC(=O)C(=O)COP(=O)(O)O |
| 115974-73-7 | |
物理描述 |
Solid |
同义词 |
1-PDMSP 1-phospho-2,3-diketo-5-S-methylthiopentane |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


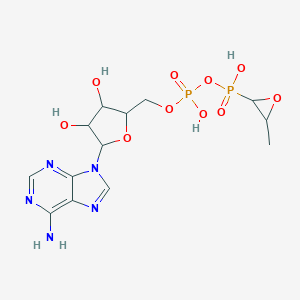
![[2-(2,5-Dimethoxyphenyl)-1-methyl-2-oxoethylidene]hydroxyammonium chloride](/img/structure/B40145.png)
![3-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid](/img/structure/B40148.png)
